N-Fmyl-D-Methionine

Description

N-Fmyl-D-Methionine is a chemically modified derivative of the amino acid methionine, where the fluorenylmethyl (Fmyl) group is attached to the α-amino group of the D-enantiomer of methionine. This modification is typically employed in peptide synthesis to protect the amino group during coupling reactions, leveraging the Fmyl group’s stability under basic conditions and its UV-active properties for monitoring reactions . The Fmyl group’s bulkiness and hydrophobicity may influence solubility, enzymatic interactions, and biological activity compared to other protecting groups or unmodified methionine .

Properties

CAS No. |

24947-73-7 |

|---|---|

Molecular Formula |

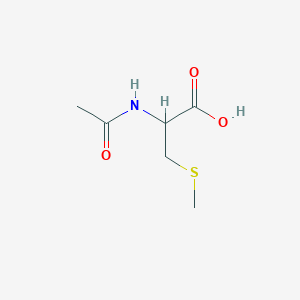

C6H11NO3S |

Molecular Weight |

177.22 g/mol |

IUPAC Name |

2-acetamido-3-methylsulfanylpropanoic acid |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) |

InChI Key |

RYGLCORNOFFGTB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CSC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between N-Fmyl-D-Methionine and structurally or functionally related compounds, based on available evidence:

Key Findings:

Protecting Group Impact :

- The Fmyl group in this compound provides UV detectability and stability in synthetic processes, unlike acetylated or unprotected forms. However, its steric bulk may hinder enzymatic interactions or solubility compared to smaller groups like acetyl .

- N-Acetyl-DL-Methionine demonstrates enhanced separation efficiency (75–85% yields) via ion-exchange chromatography, suggesting that acetylated derivatives are more amenable to industrial-scale resolution than Fmyl-protected analogs .

Enantiomeric Specificity: this compound and N-Acetyl-D-Methionine are enantiopure (D-form), whereas DL-Methionine and N-Acetyl-DL-Methionine are racemic.

Therapeutic and Industrial Applications :

- N-Acetyl-DL-Methionine is studied for biomolecule synthesis and therapeutic roles, while DL-Methionine is widely used in animal feed and pharmaceuticals. This compound’s applications are likely niche, focused on peptide synthesis due to its protecting group .

Analytical and Safety Considerations: DL-Methionine and its acetylated derivatives are classified as non-hazardous, with established safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.